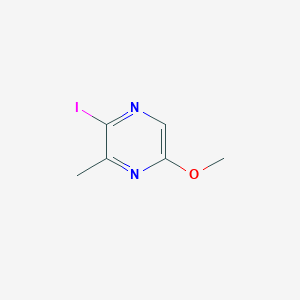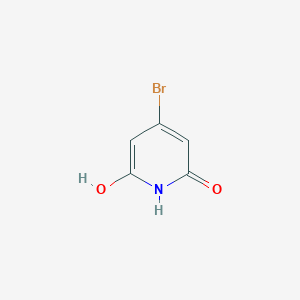![molecular formula C7H3Cl2NS B13016810 4,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13016810.png)
4,6-Dichlorothieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichlorothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H3Cl2NS. It is characterized by a fused ring structure consisting of a thiophene ring and a pyridine ring, with chlorine atoms substituted at the 4 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichlorothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene with chloroacetyl chloride, followed by cyclization with phosphorus oxychloride (POCl3) to form the desired product . The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Bulk manufacturing often requires stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichlorothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
4,6-Dichlorothieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and molecular pathways.
Mechanism of Action
The mechanism of action of 4,6-Dichlorothieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
4-Chlorothieno[3,2-c]pyridine: Similar structure but with only one chlorine atom.
2,4-Dichlorothieno[3,2-d]pyrimidine: Another dichlorinated heterocycle with a different ring fusion pattern.
Uniqueness
4,6-Dichlorothieno[3,2-c]pyridine is unique due to its specific substitution pattern and the resulting electronic properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
Molecular Formula |
C7H3Cl2NS |
|---|---|
Molecular Weight |
204.08 g/mol |
IUPAC Name |
4,6-dichlorothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H3Cl2NS/c8-6-3-5-4(1-2-11-5)7(9)10-6/h1-3H |
InChI Key |
MLTPSEUFCIMMGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC(=NC(=C21)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


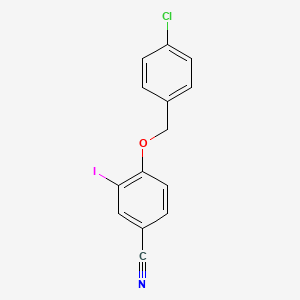
![8-Chloroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B13016740.png)
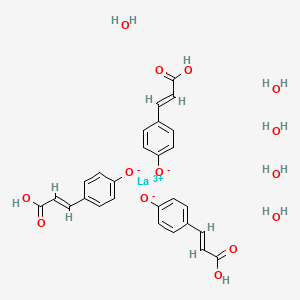

![3-(tert-Butyl)9-methyl3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B13016764.png)
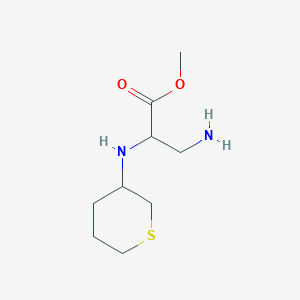
![2-Methyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B13016772.png)

![methyl 1-methyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B13016781.png)
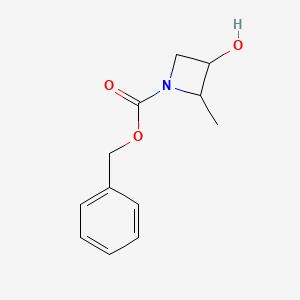
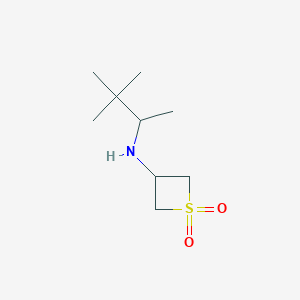
![3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate](/img/structure/B13016803.png)
